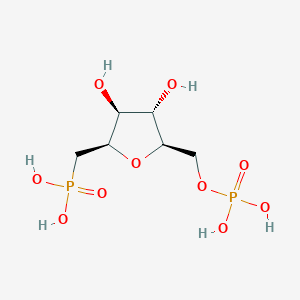
D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves several steps. The synthetic routes typically include the phosphorylation of a suitable hexitol precursor under controlled conditions. The reaction conditions often involve the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a base to facilitate the reaction . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate has several scientific research applications:
Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: This compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders.
Mécanisme D'action
The mechanism of action of D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for certain enzymes, participating in phosphorylation and dephosphorylation reactions that regulate metabolic pathways. The molecular targets and pathways involved include glycolysis and gluconeogenesis, where it plays a role in energy production and storage .
Comparaison Avec Des Composés Similaires
D-Gluco-2,5-anhydro-1-deoxy-1-phosphonohexitol-6-phosphate can be compared with other pentose phosphates such as ribose-5-phosphate and xylulose-5-phosphate. While these compounds share similar structural features, this compound is unique due to its specific functional groups and the distinct biochemical pathways it participates in . This uniqueness makes it valuable for targeted research and industrial applications.
Propriétés
Numéro CAS |
115224-25-4 |
|---|---|
Formule moléculaire |
C6H14O10P2 |
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methylphosphonic acid |
InChI |
InChI=1S/C6H14O10P2/c7-5-3(1-15-18(12,13)14)16-4(6(5)8)2-17(9,10)11/h3-8H,1-2H2,(H2,9,10,11)(H2,12,13,14)/t3-,4+,5-,6-/m1/s1 |
Clé InChI |
YBOWGOLYQKBCFB-JGWLITMVSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](O1)CP(=O)(O)O)O)O)OP(=O)(O)O |
SMILES canonique |
C(C1C(C(C(O1)CP(=O)(O)O)O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















